molecular formula C18H14N2O4S B6031318 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate

Cat. No. B6031318
M. Wt: 354.4 g/mol
InChI Key: PHAFQXCZFXVJKG-GDNBJRDFSA-N
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Description

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate, also known as Thiazolidine, is a heterocyclic compound that has been widely studied for its potential biomedical applications. Thiazolidine has been found to possess various biological activities, including antioxidant, anti-inflammatory, and antitumor properties.

Scientific Research Applications

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has been extensively studied for its potential biomedical applications. One of the most significant applications of this compound is its use as an antioxidant. This compound has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cellular damage. This compound has also been studied for its potential anti-inflammatory and antitumor properties.

Mechanism of Action

The mechanism of action of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound exerts its biological effects by modulating oxidative stress and inflammation. This compound has been found to inhibit the production of reactive oxygen species and reduce the expression of inflammatory cytokines. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in cellular damage. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to possess antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to possess various biological activities. This compound can also be easily modified to produce analogs with improved biological activities. However, this compound has several limitations for lab experiments. This compound is relatively unstable and can degrade over time. Additionally, this compound can be difficult to purify, which can lead to impurities in the final product.

Future Directions

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has several potential future directions for research. One potential direction is the development of this compound analogs with improved biological activities. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. This compound could also be studied for its potential applications in the development of new drugs and therapies. Finally, this compound could be studied for its potential applications in the field of materials science.

Synthesis Methods

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate can be synthesized by the reaction of 2-mercaptoacetic acid with an aldehyde or ketone in the presence of a base. This reaction results in the formation of a thiazolidine ring, which can be further modified to produce this compound. Additionally, this compound can be synthesized by the reaction of 4-methoxybenzoic acid with 2-aminothiophenol in the presence of a base.

properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-23-13-8-4-12(5-9-13)17(22)24-14-6-2-11(3-7-14)10-15-16(21)20-18(19)25-15/h2-10H,1H3,(H2,19,20,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAFQXCZFXVJKG-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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